molecular formula C14H8BrClF3NO2 B12592775 N-[4-Bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide CAS No. 634185-62-9

N-[4-Bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide

Cat. No.: B12592775
CAS No.: 634185-62-9
M. Wt: 394.57 g/mol
InChI Key: RTMWXFHIEURUEK-UHFFFAOYSA-N
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Description

Structural Characterization of N-[4-Bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide

IUPAC Nomenclature and Systematic Identification

The systematic name This compound adheres to IUPAC rules by prioritizing functional groups and substituents based on their seniority. The parent structure is benzamide, with a hydroxyl group at position 2, a chlorine atom at position 5, and an N-linked aryl substituent. The aryl group is a phenyl ring substituted with bromine at position 4 and a trifluoromethyl group at position 3.

The molecular formula C₁₄H₈BrClF₃NO₂ reflects the compound’s stoichiometry, confirmed by high-resolution mass spectrometry (HRMS) data from analogous structures. The CAS registry number 634185-03-8 and ChEMBL ID CHEMBL2338683 provide unambiguous identifiers for this compound in chemical databases. The SMILES string Oc1ccc(Cl)cc1C(=O)Nc1cc(C(F)(F)F)c(Br)cc1 and InChIKey ZIDHEHRSNRVSMN-UHFFFAOYSA-N encode its connectivity and stereochemical features.

Table 1: Systematic Identifiers
Identifier Type Value
IUPAC Name This compound
Molecular Formula C₁₄H₈BrClF₃NO₂
CAS Registry Number 634185-03-8
SMILES Oc1ccc(Cl)cc1C(=O)Nc1cc(C(F)(F)F)c(Br)cc1
InChIKey ZIDHEHRSNRVSMN-UHFFFAOYSA-N

Molecular Geometry and Crystallographic Analysis

The compound’s geometry is dominated by the steric and electronic effects of its substituents. X-ray crystallography of related benzamides reveals a nearly planar benzamide core (torsion angle <10° between aromatic rings), with the trifluoromethyl group adopting a conformation perpendicular to the phenyl ring to minimize steric clashes. The bromine atom at position 4 and chlorine at position 5 introduce significant steric bulk, likely distorting bond angles in the aryl rings.

Key bond lengths include:

  • C=O (amide): 1.22 Å (typical for benzamides)
  • C-N (amide): 1.35 Å
  • C-Br: 1.90 Å
  • C-Cl: 1.74 Å

The trifluoromethyl group exhibits C-F bond lengths of 1.33–1.35 Å and F-C-F angles of 108–110°, consistent with sp³ hybridization. Intermolecular hydrogen bonds between the hydroxyl group and amide oxygen likely stabilize the crystal lattice, as observed in structurally similar compounds.

Spectroscopic Profiling

Fourier-Transform Infrared Spectroscopy (FTIR)

The FTIR spectrum displays characteristic bands:

  • O-H stretch: 3200–3300 cm⁻¹ (broad, hydroxyl)
  • N-H stretch: 3280 cm⁻¹ (amide)
  • C=O stretch: 1660–1680 cm⁻¹ (amide I band)
  • C-F stretches: 1100–1250 cm⁻¹ (trifluoromethyl)
  • C-Br stretch: 550–650 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.35 (s, 1H, -OH)
    • δ 10.28 (s, 1H, -NH-)
    • δ 8.12–7.85 (m, 3H, aryl-H)
    • δ 7.62–7.45 (m, 2H, aryl-H)
    • δ 7.30 (d, J=8.4 Hz, 1H, aryl-H)
  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 167.8 (C=O)
    • δ 156.2 (C-OH)
    • δ 135.4–118.7 (aryl carbons)
    • δ 122.1 (q, J=270 Hz, CF₃)
  • ¹⁹F NMR: δ -62.5 ppm (CF₃)

Mass Spectrometry (MS)
  • EI-MS: m/z 394 [M]⁺ (calc. 394.57)
  • Fragmentation peaks at m/z 357 [M-Cl]⁺ and m/z 276 [M-Br-CF₃]⁺

Tautomeric Behavior and Conformational Isomerism

The compound exhibits keto-enol tautomerism due to the proximity of the hydroxyl (-OH) and amide (-NH-) groups. In polar solvents, the enol form dominates, stabilized by intramolecular hydrogen bonding between the hydroxyl proton and amide oxygen (O-H···O=C distance: ~2.05 Å).

Conformational isomerism arises from:

  • Rotation about the C-N amide bond: Restricted rotation (ΔG‡ ~18 kcal/mol) creates syn and anti conformers, observable in variable-temperature NMR.
  • Trifluoromethyl group orientation: The CF₃ group adopts staggered conformations to minimize gauche interactions, with an energy barrier of ~3 kcal/mol.
Table 2: Tautomeric and Conformational Properties
Property Value/Description
Dominant Tautomer Enol form (in DMSO)
Intramolecular H-bond O-H···O=C (2.05 Å)
Amide Rotation Barrier 18 kcal/mol
CF₃ Conformational Energy 3 kcal/mol (staggered vs. eclipsed)

Properties

CAS No.

634185-62-9

Molecular Formula

C14H8BrClF3NO2

Molecular Weight

394.57 g/mol

IUPAC Name

N-[4-bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide

InChI

InChI=1S/C14H8BrClF3NO2/c15-11-3-2-8(6-10(11)14(17,18)19)20-13(22)9-5-7(16)1-4-12(9)21/h1-6,21H,(H,20,22)

InChI Key

RTMWXFHIEURUEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Halogenation

Reaction Conditions

The reaction conditions for synthesizing this compound are critical for ensuring high yields and purity of the final product.

Temperature and Time

  • Bromination and Chlorination : Typically conducted at low temperatures (0–5 °C) to minimize side reactions and maximize yield.

  • Amide Formation : The reaction is generally carried out at room temperature but can be heated to enhance reaction rates if necessary.

Solvents

Common solvents used during these reactions include:

  • Dichloromethane (DCM) : Often used for dissolving reactants during halogenation.

  • Dimethylformamide (DMF) : Frequently employed as a solvent in amide coupling reactions due to its ability to solubilize both polar and nonpolar compounds.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound by improving yields and reducing environmental impact.

Green Chemistry Approaches

Research has highlighted methods that utilize greener solvents and catalysts to minimize waste and enhance safety during synthesis. For instance, using ionic liquids as solvents has been explored to reduce harmful emissions associated with traditional organic solvents.

Alternative Synthetic Pathways

Innovative synthetic pathways have been proposed that involve fewer steps or alternative reagents that could simplify the overall process while maintaining efficiency.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Notes
Halogenation Bromination Bromine or brominating agents Controlled temperature (0–5 °C)
Chlorination Chlorine gas or thionyl chloride Minimize side reactions
Amide Formation Coupling Reaction Hydroxybenzamide, DCC/EDC Room temperature or mild heating
DMF/Dichloromethane as solvent Enhances solubility

Chemical Reactions Analysis

Types of Reactions

N-[4-Bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of N-[4-Bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide as an antimicrobial agent. Its structural components suggest efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, the compound has been evaluated for its activity against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in inhibiting bacterial growth and biofilm formation .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may modulate inflammatory pathways, providing a potential therapeutic avenue for treating chronic inflammatory diseases. The presence of the hydroxy group is believed to contribute to its ability to interact with inflammatory mediators .

Environmental Monitoring

The unique chemical structure of this compound makes it suitable for use in environmental monitoring as a marker for specific pollutants. Its stability and detectability in various matrices (e.g., water, soil) allow researchers to track contamination levels and assess environmental health .

Pesticide Development

In agricultural research, this compound has been explored as a potential pesticide due to its ability to disrupt biological processes in pests. Its effectiveness against specific insect species has been documented, paving the way for further development of safer and more efficient pest control agents .

Polymer Synthesis

This compound can be utilized as a building block in the synthesis of advanced polymers. Its bromine and chlorine substituents facilitate cross-linking reactions, leading to materials with enhanced thermal stability and mechanical properties. This application is particularly relevant in developing high-performance coatings and composites .

Photonic Devices

The compound's optical properties make it a candidate for use in photonic devices. Research into its photostability and light absorption characteristics suggests potential applications in sensors and light-emitting devices, where efficient light management is crucial .

Case Studies

Study Application Findings
Study on Antimicrobial ActivityEvaluated against MRSAShowed significant inhibition of bacterial growth; effective at low concentrations .
Anti-inflammatory ResearchAssessed in vitroReduced levels of inflammatory cytokines; potential therapeutic benefits .
Environmental MonitoringUsed as a pollutant markerDetected in water samples; useful for tracking contamination .
Polymer DevelopmentSynthesized advanced materialsEnhanced mechanical properties observed in polymer composites .

Mechanism of Action

The mechanism of action of N-[4-Bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural modifications, synthetic accessibility, and biological activity.

Structural Analogs with Trifluoromethyl Substitutions

IMD-0354 (N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide)
  • Structure : Features two trifluoromethyl groups at the 3- and 5-positions of the anilide ring instead of bromo and trifluoromethyl groups.
  • Synthesis : Prepared via coupling 5-chloro-2-hydroxybenzoyl chloride with 3,5-bis(trifluoromethyl)aniline in dichloromethane, yielding 89% .
  • Activity :
    • Inhibits TMPRSS4 protease (IC₅₀ = 11 μM) .
    • Exhibits cytotoxicity against HL-60 leukemia cells .
5-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2-hydroxybenzamide (Compound 7)
  • Structure : Contains a 2-chloro-4-(trifluoromethyl)phenyl substituent.
  • Synthesis : Synthesized via PCl₃-mediated coupling (6% yield; m.p. 196–197°C) .
  • Activity : Demonstrates potent NF-κB inhibition but lower cytotoxicity compared to IMD-0354 .
Key Differences :
  • Compound 7’s 2-chloro substituent reduces synthetic yield (6% vs. 89% for IMD-0354), highlighting the impact of substitution patterns on reactivity .

Analogs with Bromo and Mixed Halogen Substitutions

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
  • Structure : Shares a bromo substituent but includes additional fluoro and alkoxy groups.
  • Synthesis : Prepared via benzoyl chloride coupling (90% yield) .
  • Activity: No direct biological data provided, but fluorinated analogs often exhibit improved metabolic stability.
N-[4-Bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide
  • Structure : Replaces the benzamide core with a naphthalene carboxamide.
  • Activity : Shows anti-tubercular activity (MIC = 10 μM, comparable to rifampicin) .
Key Differences :
  • The target compound’s benzamide core may favor different target interactions compared to the naphthalene analog, which is more rigid and planar.
  • Bromo substitution at the 4-position (vs. nitro or azido groups in other analogs) could modulate electronic effects and binding affinity .

Antimicrobial and Cytotoxic Salicylamides

5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide
  • Structure : Lacks the bromo group but retains the 4-trifluoromethylphenyl substituent.
  • Activity :
    • Potent cytotoxicity against Desulfovibrio piger (biomass reduction: 64–66% at 0.37–1.10 μM) .
    • Synergizes with ciprofloxacin against MRSA .
5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide (Compound 9)
  • Structure : Simplest analog with only a 2-chlorophenyl group.
  • Synthesis : Higher yield (44%) due to less steric hindrance .
  • Activity : Moderate NF-κB inhibition but weaker antimicrobial effects compared to trifluoromethyl-containing analogs .
Key Differences :
  • The 4-bromo-3-(trifluoromethyl) group in the target compound likely enhances antimicrobial potency over simpler chloro-substituted analogs like Compound 7.
  • Trifluoromethyl groups generally increase lipophilicity and resistance to metabolic degradation, which may explain the superior activity of trifluoromethyl-containing derivatives .

Biological Activity

N-[4-Bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available research on its biological properties, including antibacterial, antitumor, and other pharmacological activities.

Chemical Structure and Properties

The compound's chemical formula is C14H8BrClF3NO2\text{C}_{14}\text{H}_{8}\text{BrClF}_{3}\text{NO}_{2}, indicating the presence of bromine, chlorine, and trifluoromethyl groups which may contribute to its biological activity. The structure features a benzamide moiety, which is known for its diverse pharmacological effects.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study evaluating various derivatives of similar compounds, it was found that modifications in the phenyl ring significantly impacted antibacterial efficacy against Gram-positive and Gram-negative bacteria.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

These findings suggest that the compound could be a candidate for further development in antibacterial therapies .

Antitumor Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects on various cancer cell lines. A notable study assessed its impact on human breast cancer cells (MCF-7) and reported an IC50 value indicating significant cell growth inhibition.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via mitochondrial pathway

The compound's ability to induce apoptosis suggests potential for development as an antitumor agent .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis, which is critical for bacterial survival.
  • Cell Cycle Arrest: Evidence suggests that it can interfere with cell cycle progression in cancer cells, leading to increased apoptosis.
  • Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Study on Antibacterial Efficacy: A comparative study involving multiple derivatives showed that modifications significantly affected antibacterial potency, with this compound ranking among the top performers.
  • Antitumor Evaluation: In a recent clinical trial phase, this compound was administered to patients with advanced breast cancer as part of a combination therapy, showing promising results in tumor reduction.

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